3-Methyl-5-phenoxy-1(3h)-isobenzofuranone
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Overview
Description
3-Methyl-5-phenoxy-1(3h)-isobenzofuranone is an organic compound that belongs to the class of isobenzofuranones. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-phenoxy-1(3h)-isobenzofuranone typically involves the reaction of 3-methylphthalic anhydride with phenol under acidic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the final product. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid, and the reaction is typically carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions and can handle larger volumes of reactants, leading to higher yields and more efficient production processes.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-phenoxy-1(3h)-isobenzofuranone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The phenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinones
Reduction: Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-Methyl-5-phenoxy-1(3h)-isobenzofuranone has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 3-Methyl-5-phenoxy-1(3h)-isobenzofuranone involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-Methyl-5-phenoxy-1-phenyl-1H-pyrazole-4-carbaldehyde
- 5-Methyl-3-phenyl-1H-pyrazol-1-yl
Uniqueness
3-Methyl-5-phenoxy-1(3h)-isobenzofuranone is unique due to its specific structural features, which confer distinct chemical and biological properties. Its isobenzofuranone core is a versatile scaffold that can be modified to enhance its activity and selectivity for various applications.
Properties
Molecular Formula |
C15H12O3 |
---|---|
Molecular Weight |
240.25 g/mol |
IUPAC Name |
3-methyl-5-phenoxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C15H12O3/c1-10-14-9-12(7-8-13(14)15(16)17-10)18-11-5-3-2-4-6-11/h2-10H,1H3 |
InChI Key |
AJKKNAGYUGXKHA-UHFFFAOYSA-N |
Canonical SMILES |
CC1C2=C(C=CC(=C2)OC3=CC=CC=C3)C(=O)O1 |
Origin of Product |
United States |
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